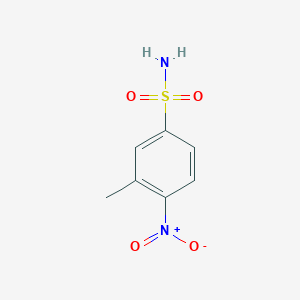
3-Méthyl-4-nitrobenzène-1-sulfonamide
Vue d'ensemble
Description
3-Methyl-4-nitrobenzene-1-sulfonamide is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position, a methyl group (-CH3) at the 3-position, and a sulfonamide group (-SO2NH2) at the 1-position
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of 3-Methyl-4-nitrobenzene-1-sulfonamide typically begins with the nitration of 3-methylbenzenesulfonamide. This involves treating the starting material with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at controlled temperatures.
Reduction and Substitution Reactions: Further chemical modifications can be achieved through reduction reactions, where the nitro group is reduced to an amine, followed by substitution reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain consistent product quality.
Types of Reactions:
Oxidation: The nitro group in 3-Methyl-4-nitrobenzene-1-sulfonamide can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 3-Methyl-4-aminobenzene-1-sulfonamide.
Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives and other oxidized forms.
Reduction Products: Amines and related derivatives.
Substitution Products: Halogenated benzene derivatives.
Applications De Recherche Scientifique
3-Methyl-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use as an antibacterial agent and in the development of new drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 3-Methyl-4-nitrobenzene-1-sulfonamide, like other sulfonamides, is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .
Mode of Action
3-Methyl-4-nitrobenzene-1-sulfonamide binds to carbonic anhydrase with high affinity . The negatively charged nitrogen of the sulfonamide group forms a coordination bond with the zinc ion in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a disruption in the balance of bicarbonate ions and protons in the body .
Biochemical Pathways
The inhibition of carbonic anhydrase by 3-Methyl-4-nitrobenzene-1-sulfonamide affects several biochemical pathways. It disrupts the reversible conversion of carbon dioxide and water to bicarbonate and protons, a reaction catalyzed by carbonic anhydrase . This disruption can affect various physiological processes, including fluid secretion, respiration, and pH regulation .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase by 3-Methyl-4-nitrobenzene-1-sulfonamide can lead to a variety of physiological effects. These may include diuresis (increased urine production), hypoglycemia (low blood sugar), thyroiditis (inflammation of the thyroid gland), and potentially the treatment of glaucoma .
Action Environment
The action of 3-Methyl-4-nitrobenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the sulfonamide group, which may influence its binding to carbonic anhydrase . Additionally, the presence of other substances that bind to carbonic anhydrase could potentially affect the efficacy of 3-Methyl-4-nitrobenzene-1-sulfonamide .
Comparaison Avec Des Composés Similaires
3-Methyl-4-nitrobenzene-1-sulfonamide is compared with similar compounds to highlight its uniqueness:
4-Nitrobenzenesulfonamide: Similar structure but lacks the methyl group at the 3-position.
4-Chloro-N-methyl-3-nitrobenzene-1-sulfonamide: Similar but contains a chlorine atom instead of a nitro group.
4-Morpholino-3-nitrobenzene-1-sulfonamide: Contains a morpholine group instead of a methyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
3-methyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-4-6(14(8,12)13)2-3-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNKVFONHWQCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)
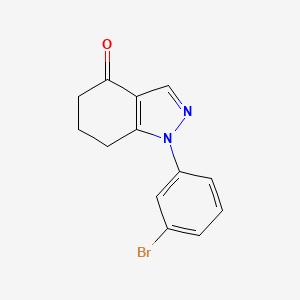
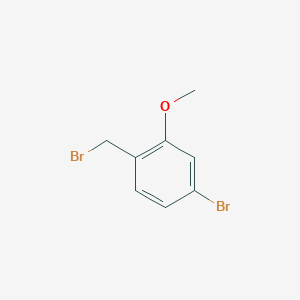
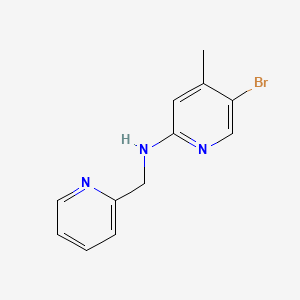

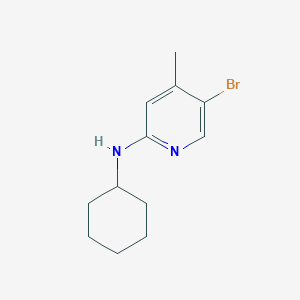


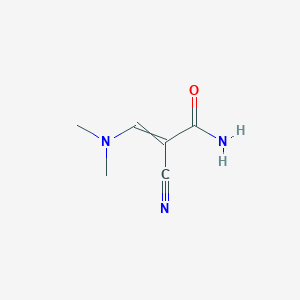
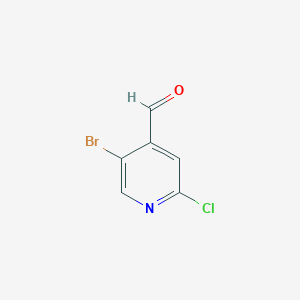
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)
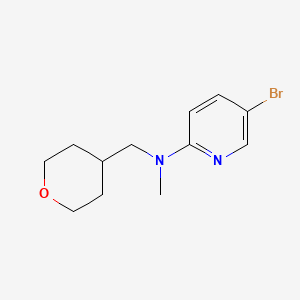
![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
